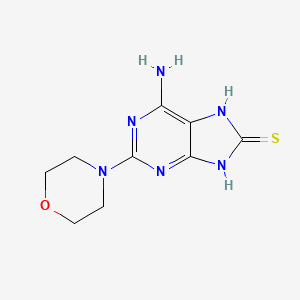![molecular formula C15H9NO B14009642 Benzofuro[2,3-g]isoquinoline CAS No. 23985-77-5](/img/structure/B14009642.png)
Benzofuro[2,3-g]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuro[2,3-g]isoquinoline is a heterocyclic compound that consists of a fused benzofuran and isoquinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of benzofuro[2,3-g]isoquinoline typically involves the reaction of arynes with substituted 1,2,4-triazines. One efficient method includes the reaction of arynes generated in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes with substituted 1,2,4-triazines in anhydrous toluene at 140°C under an argon atmosphere for 24-36 hours . This method yields the target compound in high yields (76-80%) and involves the use of advanced spectroscopic techniques for structural confirmation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes involving arynes and triazines can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Benzofuro[2,3-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzofuran and isoquinoline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
Benzofuro[2,3-g]isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antileukemia agents. They exhibit selective antileukemia activity and are being explored for their therapeutic potential.
Organic Synthesis: this compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The unique structural features of this compound make it a candidate for the development of luminescent materials and coordination complexes.
Mécanisme D'action
The mechanism of action of benzofuro[2,3-g]isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in cellular processes. For instance, its antileukemia activity is attributed to its ability to induce apoptosis in leukemia cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Isoquinoline: A simpler structure with a fused benzene and pyridine ring.
Benzofuran: Contains a fused benzene and furan ring.
Quinoline: Similar to isoquinoline but with the nitrogen atom in a different position.
Uniqueness: Benzofuro[2,3-g]isoquinoline is unique due to its fused benzofuran and isoquinoline rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
23985-77-5 |
|---|---|
Formule moléculaire |
C15H9NO |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
[1]benzofuro[2,3-g]isoquinoline |
InChI |
InChI=1S/C15H9NO/c1-2-4-14-12(3-1)13-7-11-9-16-6-5-10(11)8-15(13)17-14/h1-9H |
Clé InChI |
HWKSPPWEMLSRBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C=C4C=CN=CC4=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid](/img/structure/B14009581.png)

![2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14009594.png)

![3-Methyl-2-[methyl(nitroso)amino]butanoic acid](/img/structure/B14009601.png)
![4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-](/img/structure/B14009606.png)
![6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one](/img/structure/B14009617.png)
![N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine](/img/structure/B14009621.png)


![2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14009634.png)
![tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)
